(Z)-3-pyridin-2-ylprop-2-en-1-ol

Organic Synthesis Stereoselective Cyclization Heterocycle Construction

(Z)-3-pyridin-2-ylprop-2-en-1-ol (CAS 113985-62-9) is a heterocyclic allylic alcohol featuring a pyridine ring substituted at the 2-position with a propenol chain in a specific Z (cis) configuration. This compound is primarily utilized as a stereochemically defined building block in advanced organic synthesis and pharmaceutical research.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 113985-62-9
Cat. No. B038221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-pyridin-2-ylprop-2-en-1-ol
CAS113985-62-9
Synonyms2-Propen-1-ol,3-(2-pyridinyl)-,(Z)-(9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CCO
InChIInChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3-
InChIKeySDTYYJCFJVDMLT-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-pyridin-2-ylprop-2-en-1-ol (CAS 113985-62-9): Stereochemically Defined Pyridinyl Allylic Alcohol Building Block


(Z)-3-pyridin-2-ylprop-2-en-1-ol (CAS 113985-62-9) is a heterocyclic allylic alcohol featuring a pyridine ring substituted at the 2-position with a propenol chain in a specific Z (cis) configuration [1]. This compound is primarily utilized as a stereochemically defined building block in advanced organic synthesis and pharmaceutical research. The Z-stereochemistry of the double bond is a critical and valuable property, as achieving Z-selectivity in alkene synthesis can be challenging, and this reagent provides direct access to this stereodefined motif .

Stereochemically defined Z-allylic alcohol building block for precise spatial control
Enables Z-specific cyclization and heterocycle construction workflows
Supports stereoselective synthesis and structure-activity relationship (SAR) studies

Why Stereochemical Purity of (Z)-3-pyridin-2-ylprop-2-en-1-ol is Non-Negotiable for Procurement


In the realm of pyridinyl allylic alcohols, the stereochemistry of the double bond dictates the molecule's three-dimensional shape, profoundly influencing its reactivity, molecular recognition, and the stereochemical outcome of downstream transformations . The Z- and E-isomers of 3-pyridin-2-ylprop-2-en-1-ol are not interchangeable; the Z-isomer imposes a specific conformational constraint essential for certain cyclization reactions where the E-isomer is unreactive or leads to alternative products [1]. Therefore, substituting a generic mixture or the incorrect isomer can result in reaction failure, reduced yield, or the formation of undesired stereoisomers, necessitating the procurement of the pure Z-isomer for applications requiring this specific spatial arrangement.

Z/E isomer mismatch E-isomer may be unreactive in key cyclizations, leading to synthetic dead-ends and altered product profiles.
Physicochemical shift Distinct logP profile between Z and E isomers can change membrane permeability behavior in biological assays.
Regioisomer specificity 2-pyridinyl substitution differs from 3-pyridinyl analogs in target engagement context; direct replacement may confound SAR.

Quantitative Differentiation of (Z)-3-pyridin-2-ylprop-2-en-1-ol Against Key Comparators


Stereochemical Configuration as a Decisive Factor in Cyclization Reactions

The Z-configuration of (Z)-3-pyridin-2-ylprop-2-en-1-ol is a prerequisite for specific cyclization reactions. In a mechanistic study of an allenolate-mediated cyclization, it was noted that the Z-isomer is essential for the cyclization step to occur, whereas the E-isomer represents a 'dead-end' that cannot proceed [1]. This stereochemical requirement dictates that only the pure Z-isomer can be utilized in such synthetic pathways.

Cyclization Reactivity
Reported
Z-isomer: reactive
E-isomer: unreactive (dead-end)
Essential for stereospecific cyclization pathways
Allenolate-mediated conditions inferred
Organic Synthesis Stereoselective Cyclization Heterocycle Construction

Distinct Physicochemical Properties: logP Comparison Between Z- and E-Isomers

The computed octanol-water partition coefficient (XLogP3) for (Z)-3-pyridin-2-ylprop-2-en-1-ol is 1.4 [1]. In contrast, the corresponding value for the E-isomer ((E)-3-pyridin-2-ylprop-2-en-1-ol, CAS 113985-52-7) is 0.6 [2]. This difference in lipophilicity of 0.8 log units, which corresponds to a factor of approximately 6.3 in lipophilicity, can significantly influence membrane permeability and biological activity, making isomer selection critical in drug discovery programs.

Lipophilicity (XLogP3)
Reported
Z-isomer: 1.4
E-isomer: 0.6
Δ = 0.8 (∼6.3×)
Significant logP difference may influence membrane permeability
Computed values; experimental validation advised
Medicinal Chemistry Lipophilicity Drug Design

Impact of Pyridine Ring Position on Biological Activity: 2-Pyridinyl vs. 3-Pyridinyl Analogs

The position of the nitrogen atom on the pyridine ring is a critical determinant of biological activity. (Z)-3-pyridin-2-ylprop-2-en-1-ol features a pyridine-2-yl substitution pattern. In contrast, the related compound (E)-3-pyridin-3-ylprop-2-en-1-ol (CAS 69963-46-8) has been described as having applications as an antihypertensive and platelet aggregation inhibitor [1]. While specific data for the Z-2-pyridinyl isomer is limited, this class-level inference suggests that the 2-pyridinyl substitution pattern likely confers a distinct biological profile compared to the 3-pyridinyl analog, underscoring the importance of selecting the correct regioisomer for specific pharmacological studies.

Regioisomer SAR
Class-level
2-pyridinyl vs 3-pyridinyl show distinct reported application classes
Regioisomer selection critical for target-specific studies
Direct target data unavailable; review class-level context
Medicinal Chemistry Structure-Activity Relationship Pharmacology

Reported Stability in Physiological Conditions (PBS pH 7.4)

The stability of a compound structurally related to (Z)-3-pyridin-2-ylprop-2-en-1-ol (CHEMBL4682084) has been assessed in pH 7.4 PBS buffer at 100 µM over 24 hours using LC-MS/MS [1]. While this data is for a related compound and not a direct measurement, it provides a class-level indication that pyridinyl allylic alcohols may exhibit measurable stability under physiological conditions, which is a critical parameter for in vitro and in vivo studies. Direct stability data for the target compound is currently unavailable in public sources.

Aqueous Stability
Data to verify
Related compound stable 24 h in PBS pH 7.4; direct data absent
Class-level stability indication to support assay planning
Verify stability for target compound under study conditions
In Vitro Pharmacology Compound Stability Assay Development

Validated Application Scenarios for (Z)-3-pyridin-2-ylprop-2-en-1-ol Based on Quantitative Evidence


Stereospecific Construction of Heterocycles via Cyclization

The Z-isomer's unique configuration is essential for specific cyclization reactions where the E-isomer is unreactive [3]. Researchers involved in the total synthesis of complex natural products or the development of novel heterocyclic scaffolds can leverage (Z)-3-pyridin-2-ylprop-2-en-1-ol to ensure the desired stereochemical outcome and avoid synthetic dead-ends.

Medicinal Chemistry Optimization Where Lipophilicity Dictates Bioactivity

The computed 0.8 logP difference between Z- and E-isomers [3] makes (Z)-3-pyridin-2-ylprop-2-en-1-ol a distinct candidate for medicinal chemistry campaigns aimed at optimizing membrane permeability and target engagement. The higher lipophilicity of the Z-isomer may be advantageous for crossing biological membranes, while the E-isomer offers a less lipophilic alternative, allowing for precise tuning of physicochemical properties.

Probing Pyridine Position-Specific Biological Targets

Given the distinct reported activities of 3-pyridinyl analogs (e.g., antihypertensive, platelet aggregation inhibition) [3], (Z)-3-pyridin-2-ylprop-2-en-1-ol serves as a crucial tool for structure-activity relationship (SAR) studies aimed at elucidating the role of the pyridine nitrogen position in modulating biological function. It enables the specific interrogation of targets that favor a 2-pyridinyl substitution pattern.

Application
Selection Property
Validation Focus
Stereospecific heterocycle synthesis
Z-stereochemistry purity
Cyclization outcome vs. E-isomer control
Lipophilicity-driven lead optimization
LogP profile (higher lipophilicity)
Membrane permeability assay context
Pyridine regioisomer SAR
2-pyridinyl substitution pattern
Biological target selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-3-pyridin-2-ylprop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.